N-(4-chlorobenzyl)pentanamide
Description
N-(4-chlorobenzyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone linked to a 4-chlorobenzyl group. These analogs are explored in therapeutic contexts such as anthelmintic, antitubercular, and dopamine receptor-targeting applications, highlighting the significance of substituent effects on drug efficacy and safety .
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]pentanamide |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-4-12(15)14-9-10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3,(H,14,15) |
InChI Key |
SAISNJANQMWCOT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NCC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCC(=O)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Anthelmintic Activity : N-(4-methoxyphenyl)pentanamide demonstrates efficacy comparable to albendazole against T. canis larvae but with negligible cytotoxicity, making it a safer candidate .
- Chlorophenyl Derivatives : Chlorine substituents (e.g., compound 16 in ) correlate with enhanced activity in unspecified assays, though cytotoxicity data are lacking .
- Sulfonamide Derivatives : Functionalization with sulfonamide groups (e.g., compound 23) shifts activity toward antitubercular applications, likely due to improved target binding .
Physicochemical and Pharmacokinetic Properties
Table 2: Drug-Likeness and Pharmacokinetic Parameters
Key Findings :
- Drug-Likeness : N-(4-methoxyphenyl)pentanamide adheres to Lipinski’s rules, with favorable TPSA (50 Ų), logP (~2.58), and synthetic accessibility (1.34 vs. 2.58 for albendazole) .
- Sulfonamide Derivatives : High TPSA from sulfonamide groups may limit BBB penetration but enhance solubility for antitubercular use .
Key Findings :
- Substituent Impact: Electron-withdrawing groups (e.g., trifluoromethyl in 7e) improve yields (45%) compared to cyano-substituted 7d (34%), likely due to enhanced reaction stability .
- Sulfonamide Derivatives : High yields (e.g., 96% for compound 23) suggest robust synthetic routes for sulfonamide-functionalized pentanamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
